molecular formula C16H18FNO B3172608 2-[4-(Tert-butyl)phenoxy]-5-fluorophenylamine CAS No. 946729-52-8

2-[4-(Tert-butyl)phenoxy]-5-fluorophenylamine

Cat. No. B3172608
CAS RN: 946729-52-8
M. Wt: 259.32 g/mol
InChI Key: FUMTXLDEVQMLCQ-UHFFFAOYSA-N
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Description

“2-[4-(Tert-butyl)phenoxy]-5-fluorophenylamine” is a chemical compound with the molecular formula C16H18FNO and a molecular weight of 259.32 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of “2-[4-(Tert-butyl)phenoxy]-5-fluorophenylamine” can be represented by the SMILES notation: CC©©C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)N . The band gap energy of HOMO and LUMO depicts the charge transfer interactions occurring within the molecules .


Chemical Reactions Analysis

While specific chemical reactions involving “2-[4-(Tert-butyl)phenoxy]-5-fluorophenylamine” are not available, it’s worth noting that phenols, such as this compound, react as weak organic acids. They are sulfonated very readily and nitrated very rapidly .

Scientific Research Applications

Anti-Inflammatory Properties

Research suggests that 2-[4-(Tert-butyl)phenoxy]-5-fluorophenylamine exhibits anti-inflammatory effects. In studies using the RAW264.7 mouse macrophage cell line, it was found to decrease the expression of pro-inflammatory cytokine genes such as tumor necrosis factor alpha (TNF-α), interleukin IL-6, and IL-1β . These findings could have implications for developing novel anti-inflammatory drugs.

C–C Bond Formation via Functionalization

The compound has been explored in synthetic chemistry for C–C bond formation. For instance, tert-butyl peroxybenzoate (TBPB)-mediated reactions with 2-isocyanobiaryl led to the construction of 6-alkyl phenanthridines . This metal-free approach highlights the compound’s potential in organic synthesis.

Halogen Exchange Reactions

In the context of halogen exchange reactions, the ligand plays a crucial role. Studies have investigated the halogen exchange reaction involving 2-[4-(Tert-butyl)phenoxy]-5-fluorophenylamine and its derivatives . Understanding these reactions contributes to the development of new synthetic methodologies.

Radical Chemistry and Spin Density Distribution

The crystal structure of the 2,4,6-tri-tert-butylphenoxyl radical has been determined, shedding light on its radical behavior. Calculations reveal the distribution of spin density in the radical, providing insights into its reactivity and potential applications .

properties

IUPAC Name

2-(4-tert-butylphenoxy)-5-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO/c1-16(2,3)11-4-7-13(8-5-11)19-15-9-6-12(17)10-14(15)18/h4-10H,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMTXLDEVQMLCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301217413
Record name 2-[4-(1,1-Dimethylethyl)phenoxy]-5-fluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301217413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Tert-butyl)phenoxy]-5-fluorophenylamine

CAS RN

946729-52-8
Record name 2-[4-(1,1-Dimethylethyl)phenoxy]-5-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946729-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(1,1-Dimethylethyl)phenoxy]-5-fluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301217413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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